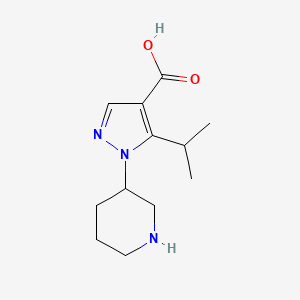
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a carboxylic acid group. Its distinct molecular configuration makes it a valuable subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Applications De Recherche Scientifique
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it might inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of structural features. Similar compounds include:
1-(Piperidin-3-yl)-5-(methyl)-1H-pyrazole-4-carboxylic acid: Differing by the presence of a methyl group instead of a propan-2-yl group.
1-(Piperidin-3-yl)-5-(ethyl)-1H-pyrazole-4-carboxylic acid: Featuring an ethyl group in place of the propan-2-yl group. These structural variations can significantly influence the compounds’ chemical reactivity and biological activity, making each unique in its own right
Propriétés
Formule moléculaire |
C12H19N3O2 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
1-piperidin-3-yl-5-propan-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)11-10(12(16)17)7-14-15(11)9-4-3-5-13-6-9/h7-9,13H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
OQOXTGMRXQKJQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NN1C2CCCNC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
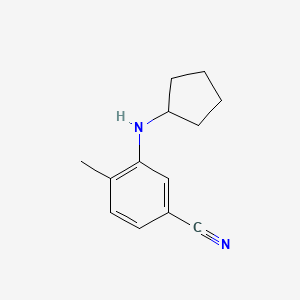
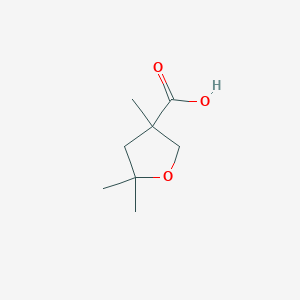

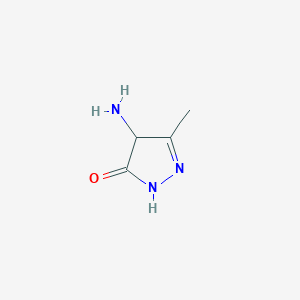
![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242148.png)
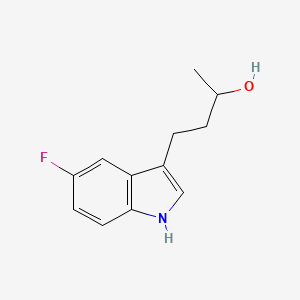
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
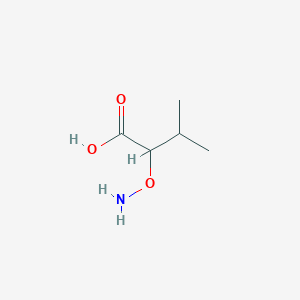


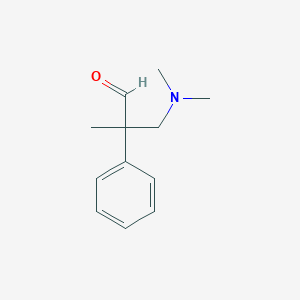
![2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one](/img/structure/B13242175.png)
